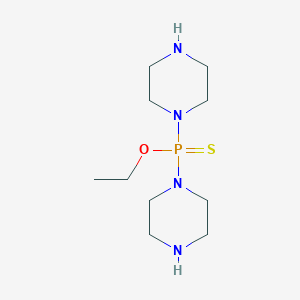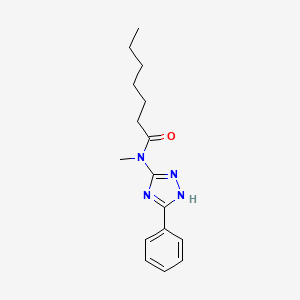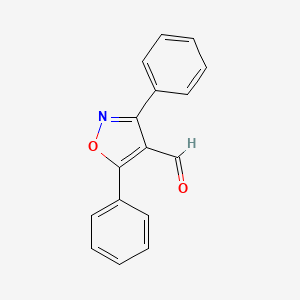
5,5'-Biisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Biisoxazole: is a heterocyclic compound consisting of two isoxazole rings connected by a single bond. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Biisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with diketones or α,β-unsaturated carbonyl compounds to form isoxazole rings. The two isoxazole rings are then connected through a single bond to form 5,5’-Biisoxazole .
Industrial Production Methods: Industrial production of 5,5’-Biisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and coupling processes. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Biisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings, leading to different structural configurations.
Substitution: Substitution reactions can introduce various substituents onto the isoxazole rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or nitrated derivatives, while substitution can introduce alkyl or aryl groups onto the isoxazole rings .
Applications De Recherche Scientifique
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: Derivatives of 5,5’-Biisoxazole have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs .
Industry: In the industrial sector, 5,5’-Biisoxazole is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5,5’-Biisoxazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The isoxazole rings provide a rigid framework that can fit into binding sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
3,3’-Biisoxazole: Similar structure but with different connectivity of the isoxazole rings.
5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole: Contains hydroxymethyl groups, offering different reactivity and applications
Uniqueness: 5,5’-Biisoxazole is unique due to its specific connectivity and the resulting electronic properties. This uniqueness allows it to participate in reactions and interactions that other similar compounds may not, making it valuable in specialized applications .
Propriétés
Numéro CAS |
23296-57-3 |
|---|---|
Formule moléculaire |
C6H4N2O2 |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
5-(1,2-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
Clé InChI |
YSMPIGJMISTWFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1)C2=CC=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


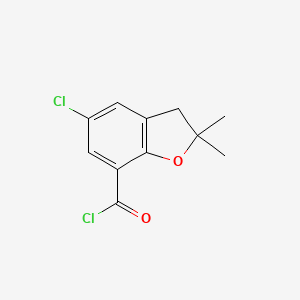




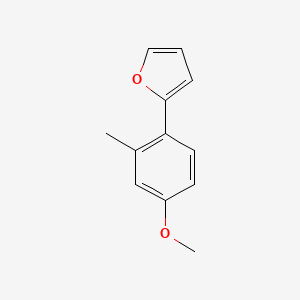
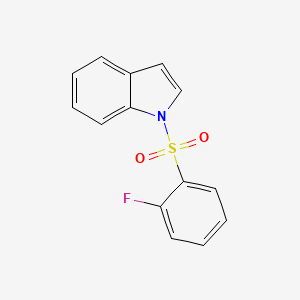
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
